3,3-dimethyl-2-oxobutyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the use of reagents such as propargylic alcohol, Pd(OAc)2, and 1,1′-bis(di-tert-butylphosphino)ferrocene . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other indole derivatives, 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE stands out due to its unique structure and the presence of multiple reactive sites. Similar compounds include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its broad-spectrum antiviral properties.
These compounds share the indole nucleus but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C21H15Cl4NO5 |
---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C21H15Cl4NO5/c1-21(2,3)11(27)8-31-20(30)9-5-4-6-10(7-9)26-18(28)12-13(19(26)29)15(23)17(25)16(24)14(12)22/h4-7H,8H2,1-3H3 |
InChI Key |
FYOAHZIWKXXBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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